N-Hexadecyl diethanolamine

Description

Properties

IUPAC Name |

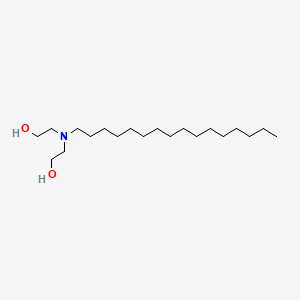

2-[hexadecyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(17-19-22)18-20-23/h22-23H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWIPTSHMLSLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074261 | |

| Record name | N-Hexadecyl diethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18924-67-9, 68603-40-7 | |

| Record name | 2,2′-(Hexadecylimino)bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18924-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmityldiethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018924679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, C16-18, N,N-bis(hydroxyethyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068603407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, C16-18, N,N-bis(hydroxyethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Hexadecyl diethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, C16-18, N,N-bis(hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-(hexadecylimino)bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITYLDIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM2FT4J7XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Production of Hexadecylamine via Catalytic Hydrogenation

Hexadecylamine serves as the critical precursor for N-hexadecyl diethanolamine. A patented method (US2160058A) outlines its synthesis from dicapryl alcohol or its corresponding ketone (e.g., Q-methyl-dicapryl ketone).

Reaction Mechanism:

-

Dehydrogenation/Oxidation : Dicapryl alcohol (C₁₀H₂₁OH) is dehydrogenated or oxidized to form the corresponding ketone.

-

Reductive Amination : The ketone reacts with methylamine (CH₃NH₂) in the presence of a nickel catalyst under high-pressure hydrogen (200–500 psi).

Example Conditions (From Patent US2160058A):

| Parameter | Value |

|---|---|

| Starting Material | Decanone-7 (100 parts) |

| Amine Source | Methylamine (35 parts) |

| Catalyst | Nickel (5 parts) |

| Hydrogen Pressure | 500 psi |

| Temperature | 100–150°C |

| Reaction Time | 1 hour (condensation) + heating |

This method yields hexadecylamine with high purity, avoiding byproducts like secondary amines through precise control of hydrogen pressure and temperature.

Ethoxylation Reaction with Ethylene Oxide

The ethoxylation of hexadecylamine introduces two ethanol groups via sequential nucleophilic attacks.

Reaction Equation:

Key Parameters:

-

Catalyst : Alkali metal hydroxides (e.g., NaOH, KOH) facilitate ring-opening of ethylene oxide.

-

Temperature : 120–160°C to balance reaction rate and side-product formation.

-

Molar Ratio : A 2.2:1 excess of ethylene oxide ensures complete di-substitution.

Industrial-Scale Protocol:

-

Charging : Hexadecylamine and catalyst (0.5–1.0 wt%) are heated to 130°C under nitrogen.

-

Ethylene Oxide Addition : Introduced gradually to prevent exothermic runaway.

-

Aging : Maintain at 150°C for 2 hours to ensure complete reaction.

Optimization of Reaction Parameters

Catalyst Efficiency

Nickel catalysts in the hydrogenation step achieve >90% conversion of ketones to hexadecylamine. For ethoxylation, KOH outperforms NaOH due to higher solubility in nonpolar media, reducing reaction time by 15–20%.

Temperature and Pressure Effects

| Parameter | Hydrogenation | Ethoxylation |

|---|---|---|

| Optimal Temperature | 100–150°C | 130–150°C |

| Pressure | 200–500 psi H₂ | Atmospheric (N₂ purge) |

| Byproduct Formation | <5% secondary amines | <3% polyethylene glycol |

Elevated temperatures in ethoxylation accelerate kinetics but risk oligomerization of ethylene oxide.

Industrial-Scale Manufacturing Processes

Batch Reactor Design

-

Hydrogenation Reactor : High-pressure autoclave with agitator and cooling coils.

-

Ethoxylation Reactor : Stainless steel vessel with ethylene oxide injection ports and thermal monitoring.

Production Workflow:

-

Hydrogenation : 8–12 hour cycles yield 500–1,000 kg batches of hexadecylamine.

-

Ethoxylation : 6–8 hour cycles produce 700–1,200 kg of this compound.

Continuous Flow Systems

Emerging systems enhance yield (95–98%) via:

-

Microchannel Reactors : Improve heat transfer during ethoxylation.

-

Catalyst Immobilization : Nickel on alumina supports enables catalyst reuse for 10+ cycles.

Purification and Quality Control Techniques

Distillation

-

Vacuum Distillation : Isolate hexadecylamine at 0.1 atm (bp: 180–190°C).

-

Molecular Sieves : Remove residual water post-ethoxylation.

Analytical Validation

| Test | Method | Specification |

|---|---|---|

| Purity | GC-MS | >98% |

| Hydroxyl Value | ASTM D4274 | 450–500 mg KOH/g |

| Amine Content | Titration (HCl) | <0.1 meq/g |

Chemical Reactions Analysis

Alkylation Reactions

N-Hexadecyl diethanolamine undergoes alkylation via nucleophilic substitution, particularly with alkyl halides. For example:

-

Reaction with 1-Hexadecyl Bromide :

In anhydrous ethanol with sodium carbonate, the amine group attacks the alkyl halide, forming N,N-dihexadecyl diethanolamine ( ).

Conditions :-

Molar ratio (amine:alkyl halide:base) = 1:1:1

-

Solvent: Ethanol

-

Temperature: 60–80°C

-

| Reactant | Product | Yield | Source |

|---|---|---|---|

| 1-Hexadecyl bromide | N,N-dihexadecyl diethanolamine | ~85% |

Borate Complexation

The hydroxyl groups react with boric acid to form stable borate esters, which can further undergo alkylation:

-

Step 1 : Reaction with ortho-boric acid yields diethanolamine borate ( ).

-

Step 2 : Subsequent alkylation with 1-hexadecyl bromide produces This compound borate , a surfactant with enhanced thermal stability ( ).

Mechanism :

Esterification

The hydroxyl groups react with carboxylic acids or acyl chlorides to form esters:

-

Example : Reaction with fatty acids (e.g., stearic acid) under acid catalysis produces This compound stearate , a wax-like emulsifier ().

| Reagent | Catalyst | Product | Application |

|---|---|---|---|

| Stearic acid | H₂SO₄ | This compound stearate | Cosmetics, lubricants |

Acid-Base Reactions

The secondary amine undergoes protonation in acidic environments, influencing its solubility and reactivity:

-

Protonation :

Protonated forms exhibit reduced antimicrobial activity due to decreased lipid bilayer penetration ( ).

pH-Dependent Uptake in *E. coli * ( ):

| pH | Unprotonated Form (%) | Uptake Efficiency |

|---|---|---|

| 4.0 | 10% | 30% |

| 7.0 | 90% | 85% |

Surfactant-Driven Interactions

The compound’s amphiphilic nature enables micelle formation, which accelerates reactions in hydrophobic environments:

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-Hexadecyl diethanolamine is known for its surfactant and emulsifying capabilities. It acts as a weak base and has demonstrated antimicrobial properties, particularly against bacterial strains such as Escherichia coli . The compound's mechanism of action involves disrupting bacterial membranes, leading to cell lysis .

Chemistry

- Surfactant and Emulsifying Agent : Utilized in various chemical formulations, this compound enhances the stability and performance of emulsions .

- Chemical Reactions : It undergoes oxidation, substitution, and esterification reactions, making it versatile for synthetic chemistry applications .

Biology

- Cell Membrane Studies : This compound is employed in research focusing on cell membranes due to its ability to interact with lipid bilayers .

- Lipid-Based Drug Delivery Systems : Its surfactant properties are leveraged in developing drug delivery systems that enhance bioavailability .

Medicine

- Antimicrobial Research : Investigated for its potential use in antimicrobial therapies, studies have shown it exhibits both bacteriostatic and bactericidal effects against various pathogens .

- Cancer Therapy : Recent studies suggest its role in activating the Wnt signaling pathway, indicating potential applications in regenerative medicine and cancer treatment .

Industry

- Cosmetics and Personal Care Products : Used as an ingredient in formulations due to its emulsifying properties .

- Corrosion Inhibitors : Its effectiveness as a corrosion inhibitor makes it valuable in industrial applications where metal protection is critical .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound showed significant antimicrobial activity against E. coli NCIB8277. The compound's uptake by bacterial cells was notably higher at neutral pH (7.0), leading to rapid potassium ion leakage and disruption of glucose oxidation within minutes of exposure . This highlights its potential for developing new antimicrobial agents.

Case Study 2: Drug Delivery Systems

Research involving lipid-based drug delivery systems has shown that incorporating this compound enhances the solubility and bioavailability of poorly soluble drugs. Its amphiphilic nature facilitates the formation of stable micelles that can encapsulate therapeutic agents, improving their delivery efficiency .

Mechanism of Action

N-Hexadecyl diethanolamine exerts its effects primarily through its surfactant properties. The long hexadecyl chain interacts with hydrophobic surfaces, while the hydroxyl groups interact with hydrophilic surfaces. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic substances. The molecular targets include cell membranes and other lipid structures, where it can alter membrane fluidity and permeability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Alkyl Diethanolamine Derivatives

(a) Tetradecyl Diethanolamine (C₁₄ Chain)

- Molecular Formula: C₁₈H₃₉NO₂; Molecular Weight: 301.50 g/mol .

- Key Differences: The shorter C14 alkyl chain results in a lower molecular weight (Δ = 28 Da) compared to N-hexadecyl diethanolamine. Mass spectrometry (MS) fragmentation patterns show consistent dehydration and carbon chain cleavage, but the [M+H]⁺ peak for tetradecyl diethanolamine is 302.3 m/z, whereas this compound exhibits 330.337 m/z .

- Applications : Primarily used as a reference standard in MS-based lipidomic studies .

(b) Stearyldiethanolamine (C₁₈ Chain)

- Molecular Formula: C₂₂H₄₇NO₂; Molecular Weight: 357.62 g/mol .

- Key Differences: The longer C18 chain enhances hydrophobicity, making it more suitable as an antistatic agent in polymers compared to this compound .

(c) Diethanolamine (DEA)

- Molecular Formula: C₄H₁₁NO₂; Molecular Weight: 105.14 g/mol .

- Key Differences: DEA lacks an alkyl chain, leading to higher polarity and volatility. It is widely used in cosmetics, gas purification, and metalworking fluids but is associated with nephrotoxicity and carcinogenicity in mice .

(a) N-Hexadecyl Tyrosinamide (USC-087)

- Structure: Features a tyrosine moiety instead of diethanolamine.

- Applications: Demonstrated antiviral efficacy against adenovirus in Syrian hamsters, highlighting the role of the hexadecyl chain in cellular uptake . Unlike this compound, it is tailored for drug delivery rather than surfactant use.

(b) Cocamide Diethanolamine

- Structure : Derived from coconut oil fatty acids.

- Key Differences: Classified as a carcinogen in California (Proposition 65 list), whereas this compound lacks such regulatory restrictions .

Physicochemical and Toxicological Comparisons

Table 1: Key Properties of Selected Compounds

- Chromatographic Behavior: On Supelcowax 10 columns, elution order correlates with boiling points, favoring DEA’s early elution. This compound’s longer chain increases retention on Tenax TA columns, which prioritize molecular mass .

Biological Activity

N-Hexadecyl diethanolamine (CAS Number: 18924-67-9) is an organic compound belonging to a class of N-alkyl diethanolamines. This compound has garnered attention for its potential biological activities, particularly its antimicrobial properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, safety assessments, and relevant research findings.

- Molecular Formula: C20H43NO2

- Molecular Weight: 343.57 g/mol

- Solubility: Soluble in biological and environmental media.

This compound exhibits its biological activity primarily through its interaction with cell membranes. The following mechanisms have been proposed:

- Surface Activity: The antimicrobial activity is correlated with surface activity and the octanol-water partition coefficient, which influences the compound's ability to penetrate lipid membranes .

- Protonation Effects: The degree of protonation affects the uptake by bacterial cells; lower protonation enhances uptake and antimicrobial efficacy .

- Membrane Disruption: this compound causes leakage of potassium ions and disrupts glucose oxidation in bacteria, indicating its membrane-active nature .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Its effectiveness varies with the chain length of the alkyl group:

| Compound | Activity Spectrum | Bacteriostatic/Bactericidal |

|---|---|---|

| Dodecyldiethanolamine | Broad spectrum against E. coli | Both |

| Tetradecyldiethanolamine | Enhanced activity | Both |

| Hexadecyldiethanolamine | Notable activity | Both |

The compound has shown a broad spectrum of activity against various bacteria, including Escherichia coli, with increased efficacy at neutral pH levels .

Safety Assessments

Safety evaluations have highlighted potential concerns regarding diethanolamines, including:

- Carcinogenicity: There is evidence suggesting that diethanolamines may exhibit carcinogenic properties in certain animal models; however, specific studies on this compound remain limited .

- Concentration Limits: Regulatory bodies recommend limiting concentrations in cosmetic formulations to reduce skin contact duration and potential irritation .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Studies : A study showed that this compound displayed significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae.

- Mechanistic Insights : Research indicated that the uptake of this compound by bacterial cells is influenced by pH levels, with optimal uptake occurring at pH 7.0 .

- Comparative Analysis : In a comparative study of various N-alkyl diethanolamines, hexadecyl derivatives exhibited superior antimicrobial properties compared to shorter-chain counterparts .

Q & A

Q. What experimental designs are recommended for optimizing the synthesis of N-Hexadecyl diethanolamine surfactants?

A completely randomized design (CRD) is commonly employed, with surfactant concentration as the primary variable. For example, studies testing concentrations from 1% to 9% (w/w) in herbicide formulations used CRD with replicates to ensure statistical validity. Surface tension, contact angle, and droplet size measurements are critical parameters to evaluate formulation efficacy . Advanced synthesis optimization may incorporate Response Surface Methodology (RSM) to model interactions between variables like enzyme concentration, substrate molar ratios, and temperature, achieving up to 78% conversion efficiency in amidation reactions .

Q. How can physicochemical properties of this compound be characterized?

Key methods include:

- Surface tension : Measured via spinning drop tensiometer (SOP-based protocols) .

- Density and viscosity : Determined gravimetrically, with values compared to commercial benchmarks (e.g., coco diethanolamine at 0.995 g/cm³) .

- Stability : Assessed over 5 weeks using solubility tests and visual inspections for phase separation .

- Bioaccumulation potential : Estimated via log Pow values (low values <1.43 indicate minimal bioaccumulation) .

Q. What are the environmental implications of this compound degradation?

Diethanolamine derivatives are classified as readily biodegradable, with low bioaccumulation potential (BCF ~3 in aquatic organisms). However, soil mobility is high (log Koc 0.60), necessitating containment strategies to prevent groundwater contamination .

Advanced Research Questions

Q. How do contradictions in optimal synthesis conditions arise across studies, and how can they be resolved?

Discrepancies in reaction parameters (e.g., molar ratios, temperature) may stem from differences in raw material purity or catalytic efficiency. For instance, lauroyl diethanolamine synthesis achieved optimal yield at a 1:2.2 fatty acid-to-diethanolamine ratio and 159°C , whereas oleic acid-based surfactants required 1:1–3:1 ratios and 60–65°C . Meta-analyses using ANOVA and Duncan’s tests (α=0.05) can identify statistically significant variables .

Q. What advanced computational models predict CO₂ absorption efficiency in diethanolamine-based systems?

Penetration theory-based models incorporate zwitterion reaction mechanisms, coupling chemical kinetics with mass transfer coefficients. These models validate experimental CO₂ solubility in DEA-MDEA blends, showing <5% deviation at 40–80°C . Parameters like CO₂ diffusion coefficients and amine equilibrium constants are critical for accuracy .

Q. How does this compound interact with biological systems, and what are the implications for toxicity studies?

While diethanolamine itself is classified as a Group 2B carcinogen (possibly human carcinogenic), structural modifications in N-Hexadecyl derivatives may alter toxicity profiles. In vitro assays (e.g., OECD 301B biodegradation tests) and in vivo studies on testicular degeneration in rodents are recommended to assess bioactivity .

Methodological Challenges and Data Analysis

Q. Which statistical approaches are suitable for resolving data contradictions in surfactant performance studies?

- ANOVA and post-hoc tests : Used to compare surface tension or stability across concentration gradients .

- Central Composite Design (CCD) : Optimizes multi-variable interactions (e.g., enzyme load vs. temperature) with R² >0.98 .

- FPNV Positioning Matrix : Evaluates vendor performance in scaling synthesis protocols, focusing on reproducibility and yield .

Q. What techniques validate the molecular structure of this compound?

- Mass spectrometry (MS) : Identifies quasi-molecular ion peaks (e.g., [M+H]⁺ at m/z 330.3367) and fragmentation patterns (e.g., m/z 106/88/70/55) .

- Nuclear Magnetic Resonance (NMR) : Confirms alkyl chain length and amide linkages via δH 1.25–1.55 ppm (methylene protons) .

Environmental and Safety Considerations

Q. What protocols mitigate corrosion risks in industrial applications of diethanolamine derivatives?

Corrosion inhibitors (e.g., sodium metavanadate) are added to DEA blends, with corrosion rates monitored via electrochemical impedance spectroscopy (EIS). Studies report <0.1 mm/year corrosion in carbon steel systems under optimized pH (8–10) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.